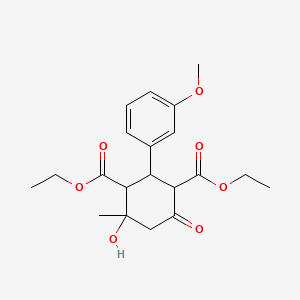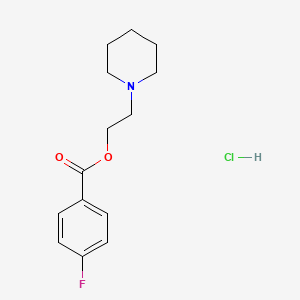![molecular formula C19H13ClF3NO5 B5199112 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mechanism of Action
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one selectively binds to BTK and inhibits its activity, thereby blocking B-cell receptor signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, which are key processes in the development and progression of B-cell malignancies.
Biochemical and physiological effects:
In preclinical studies, this compound has shown potent anti-tumor activity against a variety of B-cell malignancies. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is its high selectivity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve sufficient inhibition. Another limitation is the lack of clinical data, as this compound is still in the early stages of development.
Future Directions
There are several potential future directions for the development of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its anti-tumor activity. Another potential application is the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one with 4-nitro-2-(trifluoromethyl)phenol in the presence of a base and a catalyst. The reaction yields this compound as a yellow solid with a purity of more than 95%.
Scientific Research Applications
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Properties
IUPAC Name |
6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO5/c1-2-3-10-6-18(25)29-16-9-17(14(20)8-12(10)16)28-15-5-4-11(24(26)27)7-13(15)19(21,22)23/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVIRRSXQCLMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199033.png)
![ethyl 3-benzyl-1-[4-(1H-imidazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B5199040.png)
![4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5199046.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199060.png)
![3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5199061.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)
![2-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5199080.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)



![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)

